molecular formula C12H10N4OS B1452148 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-28-6

2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1452148
M. Wt: 258.3 g/mol
InChI Key: PZZJITPZDLYXDJ-UHFFFAOYSA-N
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Scientific Research Applications

Selective Cyclooxygenase Inhibitors

Compounds related to 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been investigated for their role as selective cyclooxygenase (COX) inhibitors. These compounds exhibit potent inhibition, with improved solubility and safety profiles compared to existing COX-2 inhibitors like celecoxib and rofecoxib, suggesting potential applications in treating pain and inflammation associated with arthritis (Asif, 2016).

Optical Sensors

Derivatives containing heteroatoms like those in the queried compound are significant in organic chemistry for their application as recognition units in the synthesis of optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials with biological and medicinal applications (Jindal & Kaur, 2021).

Heterocyclic Compound Synthesis

The reactivity and versatility of similar compounds make them valuable as building blocks in the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. This illustrates the potential of such compounds in developing diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions and versatility in synthetic applications (Gomaa & Ali, 2020).

Medicinal Applications

Phenothiazine derivatives, containing similar structural motifs, exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. These activities highlight the potential pharmacophoric utility of the compound's core structure in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Novel Synthetic Pathways

Research into the synthesis of polyfunctional heteroaromatics, including those related to the queried compound, has led to the discovery of new rearrangements and corrections of previously misassigned structures. This not only underscores the compound's role in advancing synthetic methodology but also highlights its contribution to refining the understanding of heteroaromatic chemistry (Moustafa et al., 2017).

Safety And Hazards

The safety and hazards of these compounds would depend on their specific structures and applications. As with all chemicals, appropriate safety measures should be taken when handling them.


Future Directions

Thiazolo[4,5-d]pyridazine derivatives and related compounds have potential applications in various fields, including photocatalysis3. Further research could explore these applications and develop new synthesis methods and structures.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound “2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one”, more detailed information or studies would be needed.


properties

IUPAC Name

2-(methylamino)-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-13-12-14-9-10(18-12)8(15-16-11(9)17)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZJITPZDLYXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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